molecular formula C14H20N2O B1598324 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one CAS No. 29618-19-7

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

Cat. No. B1598324
CAS RN: 29618-19-7
M. Wt: 232.32 g/mol
InChI Key: IZPOHNAFLAXBCQ-UHFFFAOYSA-N
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Description

  • IUPAC Name : 1-(Phenacyl)piperidine

Synthesis Analysis

The synthesis of this compound involves metal-catalyzed procedures. Transition metals such as iron, nickel, and ruthenium play a crucial role as catalysts. Key structural motifs found in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is as follows:


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrogen-borrowing conditions. For example, under such conditions, it can undergo selective hydro-amination of allyl alcohols and secondary allylic alcohols .

Scientific Research Applications

1. Synthesis and Pharmacological Properties

This compound is involved in the synthesis of various pharmacologically active derivatives. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, such as trihexyphenidyl, biperiden, and others, have been synthesized and studied for their pharmacological properties (Vardanyan, 2018).

2. Antifungal Applications

Derivatives of this compound have shown potential in antifungal applications. Research has identified derivatives with potent Minimum Inhibitory Concentrations (MICs) against strains of Candida albicans, highlighting their relevance in the development of new antifungal agents (Guillon et al., 2009).

3. Neurological Research

In the field of neurology, derivatives of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds have been studied for their effects on the cerebrospinal fluid concentration of glycine in rats, indicating their potential use in neurological research (Yamamoto et al., 2016).

4. Cancer Research

There is ongoing research into the potential application of derivatives of this compound in cancer treatment. Studies have focused on their antiproliferative activities against human leukemia cells, suggesting a role in developing new anticancer therapies (Vinaya et al., 2011).

5. Corrosion Inhibition

In a more industrial application, derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in this role is influenced by the structure of the ring and ring size, indicating their potential use in materials science (Verma et al., 2016).

Future Directions

Research on novel antidepressants continues to be essential. Developing compounds with rapid onset, minimal side effects, and improved cognitive function remains a priority. Exploration of dual- or multi-target antidepressants is an active area of study .

properties

IUPAC Name

2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPOHNAFLAXBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388567
Record name 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

CAS RN

29618-19-7
Record name 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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